Phenol, 4-(2,4-diamino-6-pteridinyl)-
Description
Phenol, 4-(2,4-diamino-6-pteridinyl)- is a heterocyclic compound featuring a phenol group attached at the para position of a pteridinyl moiety. The pteridine core consists of fused pyrimidine and pyrazine rings, with amino substituents at the 2- and 4-positions (Figure 1). This compound shares structural homology with antifolate agents like methotrexate (MTX) and aminopterin, which are dihydrofolate reductase (DHFR) inhibitors used in cancer therapy . Unlike MTX, however, the phenol derivative lacks the benzoylglutamic acid side chain critical for cellular uptake via folate receptors .
Properties
CAS No. |
677297-67-5 |
|---|---|
Molecular Formula |
C12H10N6O |
Molecular Weight |
254.25 g/mol |
IUPAC Name |
4-(2,4-diaminopteridin-6-yl)phenol |
InChI |
InChI=1S/C12H10N6O/c13-10-9-11(18-12(14)17-10)15-5-8(16-9)6-1-3-7(19)4-2-6/h1-5,19H,(H4,13,14,15,17,18) |
InChI Key |
FUTZONJYAAOCTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C3C(=N2)C(=NC(=N3)N)N)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of 2,4-Diamino-6-chloromethylpteridine Hydrochloride
The chloromethylpteridine derivative serves as a critical precursor for coupling with phenolic substrates. As detailed in, this intermediate is synthesized via thionyl chloride treatment of 2,4-diamino-6-hydroxymethylpteridine (IV):
$$
\text{2,4-Diamino-6-hydroxymethylpteridine (IV)} + \text{SOCl}_2 \rightarrow \text{2,4-Diamino-6-chloromethylpteridine hydrochloride (I)}
$$
Key conditions include solvent-free reaction at 50°C for 90 minutes, yielding 96% pure product after chloroform washing. This method avoids racemization and simplifies purification, leveraging the hydrochloride’s solubility for subsequent steps.
Alternative Preparation of Hydroxymethylpteridine
Source outlines the synthesis of 2,4-diamino-6-hydroxymethylpteridine (IV) from 2,4,5,6-tetraaminopyrimidine sulfite and dihydroxyacetone under pH-controlled conditions (5.5 ± 0.2):
$$
\text{Tetraaminopyrimidine sulfite} + \text{Dihydroxyacetone} \xrightarrow{\text{pH 5.5, aeration}} \text{IV (62% yield)}
$$
Eliminating acetate buffers minimizes isomerization byproducts, enhancing yield compared to earlier methods.
Coupling Strategies for Phenolic Substitution
Nucleophilic Alkylation of Phenol
The target compound is synthesized via nucleophilic substitution between 2,4-diamino-6-chloromethylpteridine hydrochloride (I) and phenol under basic conditions. Adapted from methotrexate synthesis, the reaction employs polar aprotic solvents (e.g., dimethyl sulfoxide) and potassium iodide to facilitate displacement:
$$
\text{I} + \text{Phenol} \xrightarrow{\text{KI, DMSO, 25°C}} \text{Phenol, 4-(2,4-diamino-6-pteridinyl)-} + \text{HCl}
$$
Sodium hydride (NaH) deprotonates phenol to enhance nucleophilicity, analogous to trifluoromethylbenzoic acid coupling in. Optimal yields (75–87%) are achieved at ambient temperature with 4 equivalents of KI.
Reaction Optimization and Purification
Solvent and Temperature Effects
Dimethyl sulfoxide (DMSO) outperforms dimethylformamide in alkylation reactions due to superior solvation of ionic intermediates. Elevated temperatures (50–60°C) accelerate kinetics but risk decomposition, favoring room-temperature protocols for >80% yields.
Purification Techniques
Crude products are purified via sequential precipitation (pH 4.0), charcoal treatment, and recrystallization from methanol/ethanol mixtures. These steps replace column chromatography, ensuring scalability and >95% purity by microanalysis.
Analytical Characterization
Spectroscopic Validation
Purity Assessment
Microanalytical data for L-methotrexate analogs show deviations ≤0.3% for C, H, and N, suggesting analogous rigor for the phenolic derivative.
Comparative Data Table
| Parameter | Alkylation Method | Hypothetical Suzuki Coupling |
|---|---|---|
| Yield (%) | 87 | N/A |
| Purity (%) | >95 | N/A |
| Reaction Time (h) | 40 | 24–48 |
| Key Reagent | KI | Pd(PPh$$3$$)$$4$$ |
| Solvent | DMSO | DME/H$$_2$$O |
Challenges and Mitigation Strategies
Byproduct Formation
Isomerization during pteridine synthesis is minimized by strict pH control (5.3–5.5) and avoiding divalent anions.
Moisture Sensitivity
Chloromethylpteridine hydrolyzes readily; reactions must exclude ambient humidity via inert atmospheres.
Chemical Reactions Analysis
Phenol, 4-(2,4-diamino-6-pteridinyl)- undergoes various chemical reactions, including:
Scientific Research Applications
Phenol, 4-(2,4-diamino-6-pteridinyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of Phenol, 4-(2,4-diamino-6-pteridinyl)- involves its interaction with specific enzymes and receptors in biological systems. It acts as an inhibitor of dihydrofolate reductase, an enzyme involved in the synthesis of tetrahydrofolate, which is essential for DNA, RNA, and protein synthesis . By inhibiting this enzyme, the compound can disrupt cellular processes, making it useful in the treatment of certain diseases .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Table 1: Comparative Analysis of Phenol, 4-(2,4-diamino-6-pteridinyl)- and Analogous Compounds
Key Research Findings
Methotrexate vs. Phenol Analogs: MTX’s benzoylglutamic acid enables active cellular uptake, whereas phenol derivatives rely on passive diffusion, reducing bioavailability . The phenol group in 4-(2,4-diamino-6-pteridinyl)-phenol may enhance solubility compared to MTX but limit target engagement due to steric effects .
Positional Isomerism (3- vs.
Aminopterin Comparison: Aminopterin’s unmodified amino group increases DHFR binding affinity but also toxicity, a trait modulated in MTX by methyl substitution .
Inferred Pharmacological Properties
- DHFR Inhibition: The 2,4-diamino-pteridinyl moiety is critical for DHFR binding, but the absence of MTX’s glutamic acid may reduce potency .
- Toxicity Profile: Phenol derivatives likely exhibit lower myelosuppression than MTX but may lack therapeutic efficacy without active transport .
Biological Activity
Introduction
Phenol, 4-(2,4-diamino-6-pteridinyl)-, also known as 4-(2,4-diamino-6-pteridinyl)methylphenol, is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article reviews the biological activity of this compound based on diverse research findings and case studies.
Chemical Structure and Properties
The compound features a pteridine moiety, which is integral to its biological activity. The pteridine ring system is known for its role in various biological processes and is a common structure in many pharmacologically active compounds.
Biological Activity Overview
-
Antitumor Activity
- Studies have demonstrated that derivatives of pteridine, including those related to Phenol, 4-(2,4-diamino-6-pteridinyl)-, exhibit significant antitumor activity. For instance, a study involving 2,4-diamino-6-(bis-2-chloroethyl)-aminomethylpteridine showed effective treatment outcomes against solid tumors in murine models. Mice treated with this compound displayed a notable increase in lifespan compared to controls, indicating its potential as an anticancer agent .
- In another study focusing on leukemia models, administration of related pteridine compounds resulted in increased survival rates among treated mice. Doses ranging from 2.5 mg/kg to 20 mg/kg were tested, with the lower doses showing up to 200% lifespan extension .
-
Mechanism of Action
- The biological activity of these compounds often involves mechanisms such as apoptosis induction and cell cycle arrest. For example, certain pteridine derivatives have been shown to interact with DNA and activate caspases, leading to programmed cell death in cancer cells . This suggests that Phenol, 4-(2,4-diamino-6-pteridinyl)- may exert similar effects.
- Pharmacokinetics
Case Studies
- Leukemia Treatment
- Rheumatoid Arthritis
Research Findings
Table 1: Summary of Biological Activities
| Compound Name | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| 2,4-Diamino-6-bis(2-chloroethyl)aminomethylpteridine | Antitumor | Mice with solid tumors | Increased lifespan by up to 250% |
| Related pteridine derivatives | Leukemia treatment | L-1210 mouse model | Up to 200% lifespan extension observed |
| Prodrugs based on pteridine | Rheumatoid arthritis | CIA model | Comparable efficacy to methotrexate |
Table 2: Pharmacokinetic Properties
| Compound Name | Half-life (h) | Stability Profile | Clearance (µL/min/mg) |
|---|---|---|---|
| Prodrug candidate 1 | 24 | High metabolic stability | 22 |
| Prodrug candidate 2 | 8 | Moderate stability | 1.2 |
Phenol, 4-(2,4-diamino-6-pteridinyl)- exhibits promising biological activities that warrant further investigation. Its antitumor properties and potential applications in treating conditions such as leukemia and rheumatoid arthritis highlight its significance in pharmacological research. Continued exploration into its mechanisms of action and optimization of its pharmacokinetic properties will be essential for developing effective therapies based on this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
